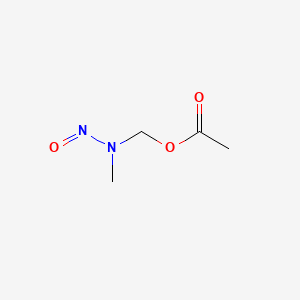

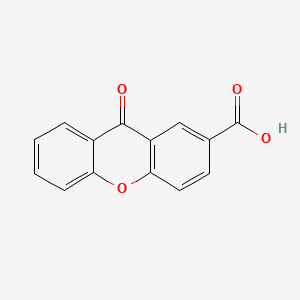

9-Oxo-9H-xanthene-2-carboxylic acid

概要

科学的研究の応用

- Application : Xanthones are isolated from endophytic fungi of Anoectochilus roxburghii .

- Method : The isolation and structure elucidation of a new xanthone, 2,8-dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid, were achieved from an endophytic fungus Arthrinium arundinis .

- Results : This study led to the discovery of plant fungal endophytes with the capacity to produce the same or similarly effective bioactive substances in vitro .

- Application : Synthetic strategies have been developed for xanthone derivatives .

- Method : The review highlights the synthesis of xanthones via various methods including classical and modified methods, use of different catalysts, and different types of reactions .

- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .

- Application : Xanthones have been tested for antimicrobial activity .

- Method : These compounds were tested against several organisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, Cryptococcus neoformans, and Cryptococcus gatti .

- Results : The results of these tests are not specified in the source .

Scientific Field: Natural Product Chemistry

Scientific Field: Synthetic Chemistry

Scientific Field: Microbiology

- Application : Xanthones have shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

- Method : Various synthetic strategies have been developed to produce xanthone derivatives, which are then tested for these activities .

- Results : The multitude of biological activities found for xanthone derivatives has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .

- Application : Transesterification of the ethyl ester of commercially available xanthone-9-carboxylic acid yields its 3-quinuclidinyl ester .

- Method : This process involves the reaction of the ethyl ester of xanthone-9-carboxylic acid with 3-quinuclidinol .

- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthone-9-carboxylic acid .

- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .

- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .

- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .

Scientific Field: Pharmacology

Scientific Field: Synthetic Chemistry

Scientific Field: Biochemistry

- Application : Xanthones can be synthesized via various methods, including classical and modified methods, use of different catalysts, and different types of reactions .

- Method : The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .

- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .

- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .

- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .

- Application : Transesterification of the ethyl ester of commercially available xanthene-9-carboxylic acid yields its 3-quinuclidinyl ester .

- Method : This process involves the reaction of the ethyl ester of xanthene-9-carboxylic acid with 3-quinuclidinol .

- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthene-9-carboxylic acid .

Scientific Field: Synthetic Chemistry

Scientific Field: Biochemistry

Scientific Field: Synthetic Chemistry

Safety And Hazards

特性

IUPAC Name |

9-oxoxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRWSKMJDGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193261 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-9H-xanthene-2-carboxylic acid | |

CAS RN |

40274-67-7 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

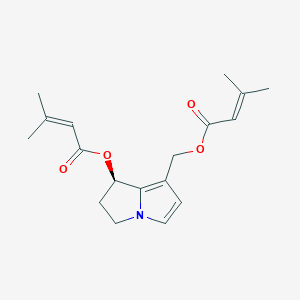

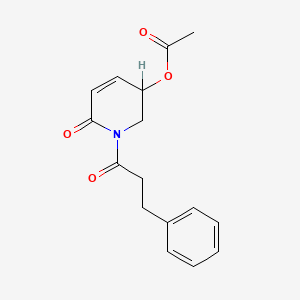

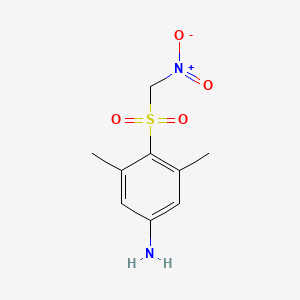

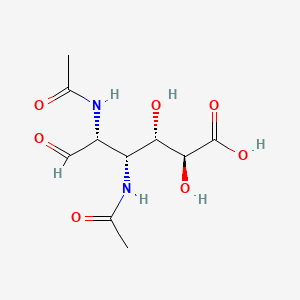

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)

![Methyl[3-(10H-phenothiazin-10-YL)propyl]amine](/img/structure/B1199786.png)

![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)